

Potential off-target effects of YM-53601

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Compound of Interest

Compound Name: YM-53601 free base

Cat. No.: B3182015

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Technical Support Center: YM-53601

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-53601. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM-53601?

YM-53601 is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).^[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this step, YM-53601 effectively reduces the synthesis of cholesterol.^{[2][3]}

Q2: What are the known on-target effects of YM-53601 in preclinical models?

The primary on-target effect of YM-53601 is the reduction of plasma cholesterol and triglyceride levels.^{[2][3]} Preclinical studies in various animal models, including rats, guinea pigs, hamsters, and rhesus monkeys, have demonstrated its efficacy in lowering non-HDL cholesterol. Additionally, YM-53601 has been shown to be more potent at lowering triglycerides than fibrates in hamsters. The compound also inhibits triglyceride and free fatty acid biosynthesis and enhances the clearance of LDL and VLDL from the plasma.

Q3: Is there any information on the off-target effects or selectivity profile of YM-53601?

Publicly available literature does not contain a comprehensive off-target profiling study for YM-53601 against a broad panel of kinases, receptors, or other enzymes. However, the available preclinical data suggests a favorable safety profile. In studies with rhesus monkeys, YM-53601 was reported to have superior safety compared to pravastatin, with no indications of liver damage at effective doses. It has been suggested that a single agent like YM-53601, which can lower both cholesterol and triglycerides, may offer a better safety profile than combination therapies that are sometimes associated with adverse effects like rhabdomyolysis.

Q4: Has YM-53601 been observed to have effects unrelated to cholesterol metabolism?

Some studies have explored the effects of YM-53601 in other contexts. For instance, at a concentration of 1 μ M, YM-53601 was found to potentiate the susceptibility of H35 and HepG2 cancer cell lines to chemotherapeutic agents such as thapsigargin, lonidamine, and doxorubicin. In these cells, it was also shown to reduce mitochondrial cholesterol levels.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed in my experiment with YM-53601.

- **Possible Cause:** While specific off-target effects of YM-53601 are not well-documented, any small molecule can potentially have unintended interactions. The observed phenotype might be due to an off-target effect, or it could be a downstream consequence of inhibiting the cholesterol biosynthesis pathway.
- **Troubleshooting Steps:**
 - **Confirm On-Target Effect:** Measure the direct downstream effect of squalene synthase inhibition in your experimental system. For example, you could quantify cellular cholesterol levels or the accumulation of upstream metabolites like farnesyl pyrophosphate. This will help confirm that the compound is active in your system.
 - **Dose-Response Analysis:** Perform a dose-response experiment. If the unexpected phenotype tracks with the dose-response of the on-target effect, it is more likely to be a consequence of the primary mechanism of action.
 - **Use a Structurally Unrelated Inhibitor:** If possible, use a different, structurally unrelated squalene synthase inhibitor (e.g., zaragozic acid). If the same phenotype is observed, it is

more likely to be a result of inhibiting the pathway rather than an off-target effect of YM-53601.

- Rescue Experiment: Attempt to rescue the phenotype by adding back downstream products of the cholesterol synthesis pathway, such as squalene or cholesterol itself.

Issue 2: Discrepancy between my in vitro and in vivo results.

- Possible Cause: Differences in metabolism, bioavailability, or the complexity of the in vivo environment can lead to divergent results.
- Troubleshooting Steps:
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If conducting animal studies, correlate the observed effects with the plasma and tissue concentrations of YM-53601.
 - Metabolite Activity: Investigate whether any metabolites of YM-53601 are biologically active and could be contributing to the in vivo observations.
 - Complex Biological Responses: Consider that the in vivo phenotype is a result of the integrated response of multiple cell types and tissues to the inhibition of cholesterol synthesis, which cannot be fully replicated in a simplified in vitro model.

Data Summary

Table 1: In Vitro Inhibition of Squalene Synthase by YM-53601

Species/Cell Line	Microsomal Source	IC50 (nM)
Human	HepG2 Cells	79
Rat	Liver	90
Hamster	Liver	170
Guinea Pig	Liver	46
Rhesus Monkey	Liver	45

Data sourced from MedchemExpress product information sheet.

Table 2: In Vivo Efficacy of YM-53601 in Animal Models

Animal Model	Diet	Dose and Duration	Effect on Non-HDL Cholesterol	Effect on Triglycerides
Guinea Pig	Normal	100 mg/kg/day for 14 days	↓ 47%	Not Reported
Rhesus Monkey	Normal	50 mg/kg twice daily for 21 days	↓ 37%	Not Reported
Hamster	Normal	50 mg/kg/day for 5 days	Not Reported	↓ 81%
Hamster	High-Fat	100 mg/kg/day for 7 days	Not Reported	↓ 73%
Rat	-	ED50 for cholesterol biosynthesis inhibition: 32 mg/kg	Not Applicable	Not Applicable

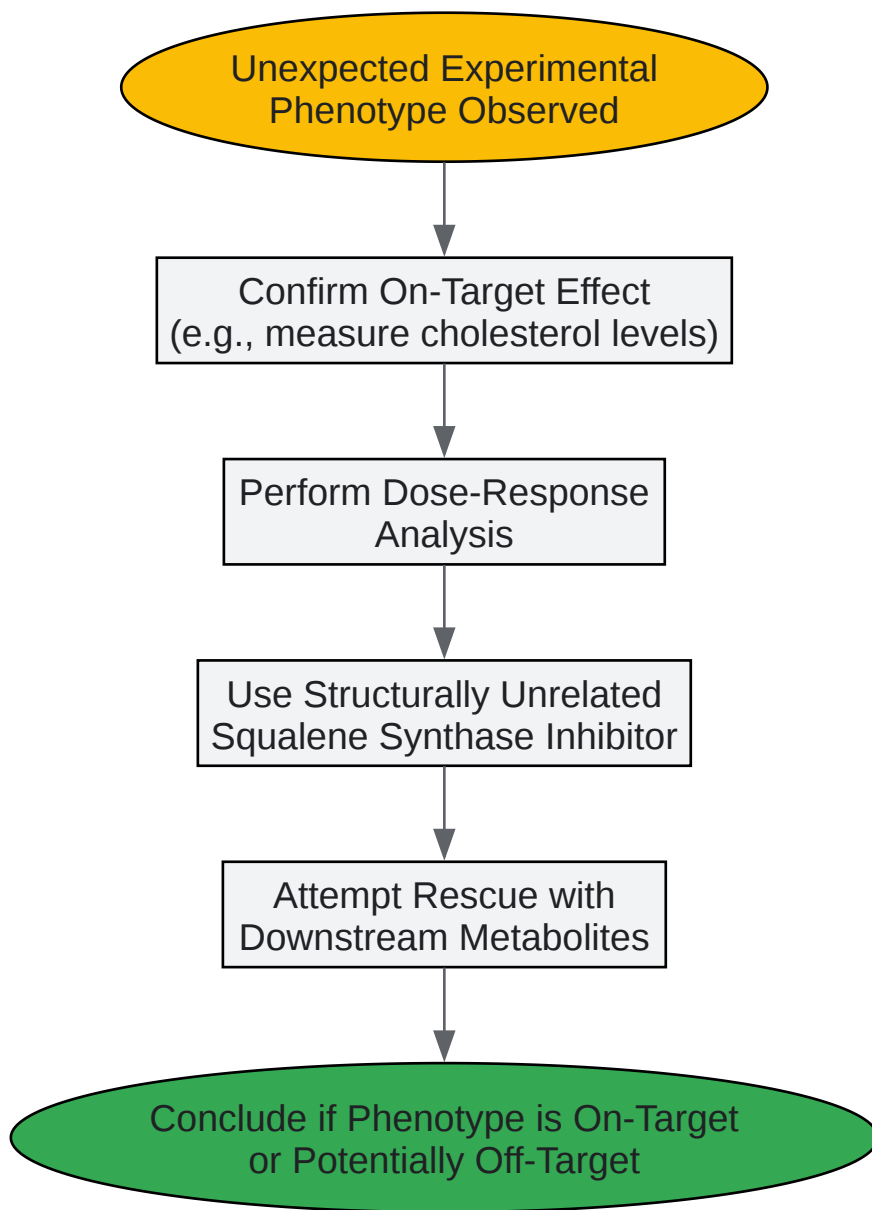
Data compiled from a study by Ugawa et al. (2000) in the British Journal of Pharmacology and a MedchemExpress product information sheet.

Visualizations



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Caption: Cholesterol Biosynthesis Pathway and the Site of Action of YM-53601.



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Caption: Troubleshooting Workflow for Unexpected Phenotypes with YM-53601.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
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